molecular formula C22H18N2O4S B6507565 3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide CAS No. 868676-49-7

3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide

Cat. No.: B6507565
CAS No.: 868676-49-7
M. Wt: 406.5 g/mol
InChI Key: GWIQGPVLNOXKFP-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a benzenesulfonyl group and a 1,3-benzoxazole-containing phenyl moiety. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c25-21(13-14-29(26,27)18-9-2-1-3-10-18)23-17-8-6-7-16(15-17)22-24-19-11-4-5-12-20(19)28-22/h1-12,15H,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIQGPVLNOXKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride from benzenesulfonic acid using reagents like phosphorus pentachloride or phosphorus oxychloride . The benzoxazole moiety can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives . The final step involves coupling the benzenesulfonyl chloride with the benzoxazole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like bromine for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of nitro groups would yield amines.

Scientific Research Applications

3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The benzoxazole moiety can interact with nucleic acids or other biomolecules, affecting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s analogs differ primarily in sulfonyl/sulfanyl groups, heterocyclic cores, and substituents. Key comparisons include:

Table 1: Structural and Property Comparison
Compound Name (Reference) Molecular Weight logP H-Bond Acceptors H-Bond Donors Key Structural Features
Target Compound Not Provided ~3.6* 7* 1 Benzenesulfonyl, benzoxazolylphenyl
3-(Benzylsulfonyl)-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide 397.51 3.6 7 1 Benzylsulfonyl, thiadiazole, pentan-3-yl
N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-3-(phenylsulfonyl)propanamide 424.51 2.0 7 1 Dual sulfonyl groups, benzothiazole
3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide 284.76 Not Reported 4 1 Chlorobenzoxazole, sulfanyl, ethylamide
3-(Benzenesulfonyl)-N-[2-(phenylsulfanyl)phenyl]propanamide 397.51 3.6 7 1 Benzenesulfonyl, phenylsulfanyl

*Estimated based on analogs (e.g., ).

Key Observations:

Benzothiazole analogs (e.g., ) exhibit higher molecular weight due to additional sulfonyl groups, which may reduce membrane permeability despite moderate logP (2.0).

Sulfonyl vs. Sulfanyl Groups: Sulfonyl groups (as in the target compound and ) increase polarity and H-bond acceptor capacity (7 acceptors) compared to sulfanyl analogs (e.g., ), which may favor solubility but limit blood-brain barrier penetration .

Substituent Effects :

  • Chloro substitution on benzoxazole () increases electrophilicity, possibly improving binding to electron-rich targets.
  • Methanesulfonyl on benzothiazole () adds steric bulk and polarity, which could influence target selectivity.

Bioactivity Considerations (Inferred from Structural Features)

  • Anticancer Potential: Sulfonamide derivatives (e.g., ) exhibit anticancer properties, possibly via kinase inhibition or apoptosis induction. The benzoxazole core may synergize with sulfonyl groups for targeting DNA repair enzymes .
  • Antimicrobial Activity: Benzothiazole derivatives () are known for antimicrobial effects, implying the target compound could be optimized for similar applications.

Biological Activity

3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a sulfonamide group and a benzoxazole moiety, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

ComponentStructure
SulfonamideSulfonamide Structure
BenzoxazoleBenzoxazole Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known for its role in inhibiting various enzymes, particularly carbonic anhydrases and certain bacterial enzymes. The benzoxazole moiety contributes to the compound's ability to intercalate with DNA and disrupt nucleic acid processes, potentially leading to anti-cancer effects.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related benzoxazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) of these compounds were determined using standard bacterial strains such as Bacillus subtilis and Escherichia coli.

CompoundMIC (µg/mL)Activity
Compound A32Active against Bacillus subtilis
Compound B64Active against Escherichia coli

Cardiovascular Effects

A study examining the effects of benzenesulfonamide derivatives on cardiovascular parameters utilized an isolated rat heart model. The results demonstrated that certain derivatives could significantly alter perfusion pressure and coronary resistance, suggesting potential therapeutic applications in managing cardiovascular diseases.

CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Compound 10.001Decreased pressure
Compound 20.001No significant effect

Case Studies

  • Case Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a selective toxicity towards cancer cells compared to normal cells, highlighting its potential as an anticancer agent.
  • Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial activity of this compound against resistant strains of bacteria. The study found promising results, indicating that the compound could serve as a lead in the development of new antibiotics.

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